molecular formula C19H17ClN2OS B2433915 2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896613-97-1

2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No. B2433915
CAS RN: 896613-97-1
M. Wt: 356.87
InChI Key: RRIKWTVRAGWTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Anticancer Activity

A series of compounds similar to the queried chemical structure have been designed and synthesized, demonstrating significant anticancer activity against multiple cancer cell lines. For example, compounds with moderate to excellent anticancer activity were identified, with some derivatives showing higher activity than the reference drug etoposide against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021). This highlights the potential of such compounds in developing new anticancer therapies.

Antimicrobial Properties

The synthesis of new derivatives with structures similar to the query has also shown promising antimicrobial activity. A study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives revealed potent antimicrobial effects against various bacterial and fungal strains, outperforming some reference drugs (Bikobo et al., 2017). This suggests the potential of such compounds in treating infections and combating drug-resistant pathogens.

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in gelation behavior was explored in a study on N-(thiazol-2-yl)benzamide derivatives. Certain amides displayed stable gelation towards ethanol/water and methanol/water mixtures, underpinned by π-π interaction, cyclic N–H⋯N, and S⋯O interactions, which could be utilized in material science applications (Yadav & Ballabh, 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds with similar chemical structures provide foundational knowledge for further application-based research. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization of thioamide with 2-chloroacetoacetate offers insights into novel compound formation and potential applications in medicinal chemistry (Tang Li-jua, 2015).

properties

IUPAC Name

2-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIKWTVRAGWTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.